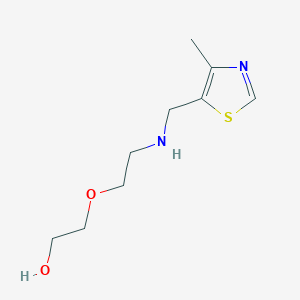
2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol typically involves the reaction of 4-methylthiazole with an appropriate amine and ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-Amino-5-methylthiazole
- 4-Methylthiazole
- Thiazolidine derivatives
Uniqueness
What sets 2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol apart is its unique combination of the thiazole ring with an ethoxyethanol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol, also known by its chemical structure and CAS number, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is significant in medicinal chemistry for its role in various biological activities. The structural formula can be depicted as follows:
Where x, y, z, and w represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the methylthiazol group is notable for its interactions with biological targets.
Research indicates that compounds similar to this compound may exert their effects through multiple pathways:
- Protein Kinase Inhibition : The compound has been shown to modulate protein kinase activity, which is crucial in regulating cell proliferation and survival. Specifically, it may inhibit cyclin-dependent kinases (CDK4 and CDK6), leading to reduced cancer cell proliferation .
- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values suggest strong efficacy against bacteria like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory diseases .
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Cancer Treatment : A study focused on the effects of thiazole derivatives on acute myeloid leukemia cells showed that treatment with compounds similar to this compound resulted in significant apoptosis and cell cycle arrest at specific concentrations .
- Antimicrobial Studies : Research involving pyrazole derivatives demonstrated that certain modifications could enhance antimicrobial efficacy, with some compounds exhibiting MIC values lower than standard antibiotics like Ciprofloxacin .
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of thiazole derivatives revealed promising results against COX enzymes, indicating their potential as therapeutic agents for conditions like arthritis .
Properties
Molecular Formula |
C9H16N2O2S |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-[2-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C9H16N2O2S/c1-8-9(14-7-11-8)6-10-2-4-13-5-3-12/h7,10,12H,2-6H2,1H3 |
InChI Key |
JUIZHGTWKRNZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















